

Comparative Analysis of Piperidine-Substituted Boronic Acids: A Guide to Biological Activity

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Compound of Interest

Compound Name:	4-(Piperidine-1-carbonyl)phenylboronic acid
Cat. No.:	B1350541

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of various piperidine-substituted boronic acids, focusing on their role as enzyme inhibitors. The information presented is collated from publicly available research, offering a valuable resource for those engaged in drug discovery and development. This document summarizes quantitative data, details experimental methodologies, and visualizes key biological pathways and workflows to facilitate a comprehensive understanding of these promising compounds.

Data Presentation: Inhibitory Activity of Piperidine-Substituted Boronic Acids

The following table summarizes the in vitro inhibitory activities (IC50 values) of selected piperidine-substituted boronic acids against their target enzymes, primarily the 20S proteasome (chymotrypsin-like activity) and Dipeptidyl Peptidase IV (DPP-IV). These values provide a quantitative measure of the potency of each compound.

Compound ID/Structure	Target Enzyme	IC50 (nM)	Reference Compound	IC50 (nM)
Proteasome Inhibitors				
Dipeptidyl boronic acid (unspecified piperidine substitution)				
	20S Proteasome (chymotrypsin-like)	Potent inhibition noted, specific values not provided in general reviews. [1]	Bortezomib	0.161[2]
Tripeptide boronate 7f (contains piperidine-like morpholine)	20S Proteasome (rabbit)	0.079[2]	Bortezomib	0.161[2]
Non-peptide boronic acid 6a	20S Proteasome	161.90[2]	PI-083	-
Non-peptide boronic acid 7j	20S Proteasome	Potent, but less than 6a[2]	PI-083	-
DPP-IV Inhibitors				
Proline boronic acid (boroPro) dipeptides	Dipeptidyl Peptidase IV (DPP-IV)	Varies based on P2 position amino acid.[3]	-	-
4-benzylpiperidine derivative (Compound 1)	Dipeptidyl Peptidase IV (DPP-IV)	1600[4]	-	-
4-amino-1-benzylpiperidine derivative (Compound 4)	Dipeptidyl Peptidase IV (DPP-IV)	4000[4]	-	-

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, providing a framework for the replication and validation of the presented data.

Proteasome Inhibition Assay (Chymotrypsin-Like Activity)

This protocol outlines the measurement of the chymotrypsin-like activity of the 20S proteasome using a fluorogenic substrate.

Materials:

- Purified 20S proteasome or cell lysate containing proteasomes.
- Assay Buffer: 50 mM Tris-HCl (pH 7.5), 25 mM KCl, 10 mM NaCl, 1 mM MgCl₂, 0.03% SDS. [5]
- Fluorogenic Substrate: Suc-LLVY-AMC (Succinyl-Leu-Leu-Val-Tyr-7-Amino-4-methylcoumarin), 100 µM final concentration.[6][7]
- Test Compounds (Piperidine-substituted boronic acids) at various concentrations.
- Proteasome Inhibitor (Positive Control): MG132 or Bortezomib.[8]
- 96-well black microplate.
- Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm).[6][7]

Procedure:

- Prepare serial dilutions of the piperidine-substituted boronic acid test compounds in DMSO.
- In a 96-well black microplate, add the test compound dilutions to the wells. Include wells for a positive control (e.g., MG132) and a negative control (DMSO vehicle).
- Add the purified 20S proteasome or cell lysate to each well and incubate for 30 minutes at 37°C to allow for inhibitor binding.[5]

- Initiate the reaction by adding the fluorogenic substrate Suc-LLVY-AMC to each well.
- Immediately begin monitoring the fluorescence intensity at 37°C using a microplate reader in kinetic mode for a set period (e.g., 60 minutes).
- The rate of increase in fluorescence is proportional to the proteasome's chymotrypsin-like activity.
- Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
- Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Dipeptidyl Peptidase IV (DPP-IV) Inhibition Assay

This protocol describes a method to assess the inhibitory activity of compounds against DPP-IV.

Materials:

- Recombinant human DPP-IV.
- Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.5).
- Substrate: Gly-Pro-p-nitroanilide (GPP-pNA) or a fluorogenic substrate like Gly-Pro-AMC.
- Test Compounds (Piperidine-substituted boronic acids) at various concentrations.
- Positive Control Inhibitor: Sitagliptin or Vildagliptin.
- 96-well microplate.
- Microplate reader (spectrophotometer for p-nitroanilide at ~405 nm or a fluorometer for AMC).

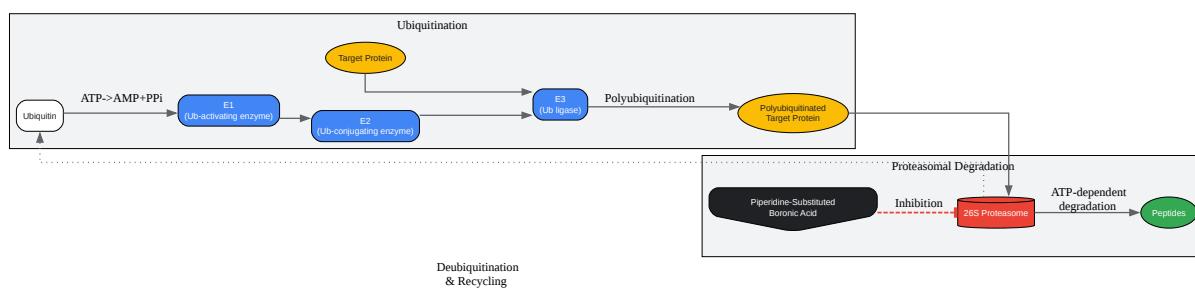
Procedure:

- Prepare serial dilutions of the piperidine-substituted boronic acid test compounds.

- To the wells of a 96-well microplate, add the assay buffer, DPP-IV enzyme, and the test compound dilutions. Include appropriate controls.
- Pre-incubate the enzyme with the inhibitors for a specified time (e.g., 10-15 minutes) at 37°C.
- Initiate the enzymatic reaction by adding the substrate (e.g., GPP-pNA).
- Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
- Measure the absorbance or fluorescence using a microplate reader.
- Calculate the percentage of inhibition for each compound concentration.
- Determine the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.

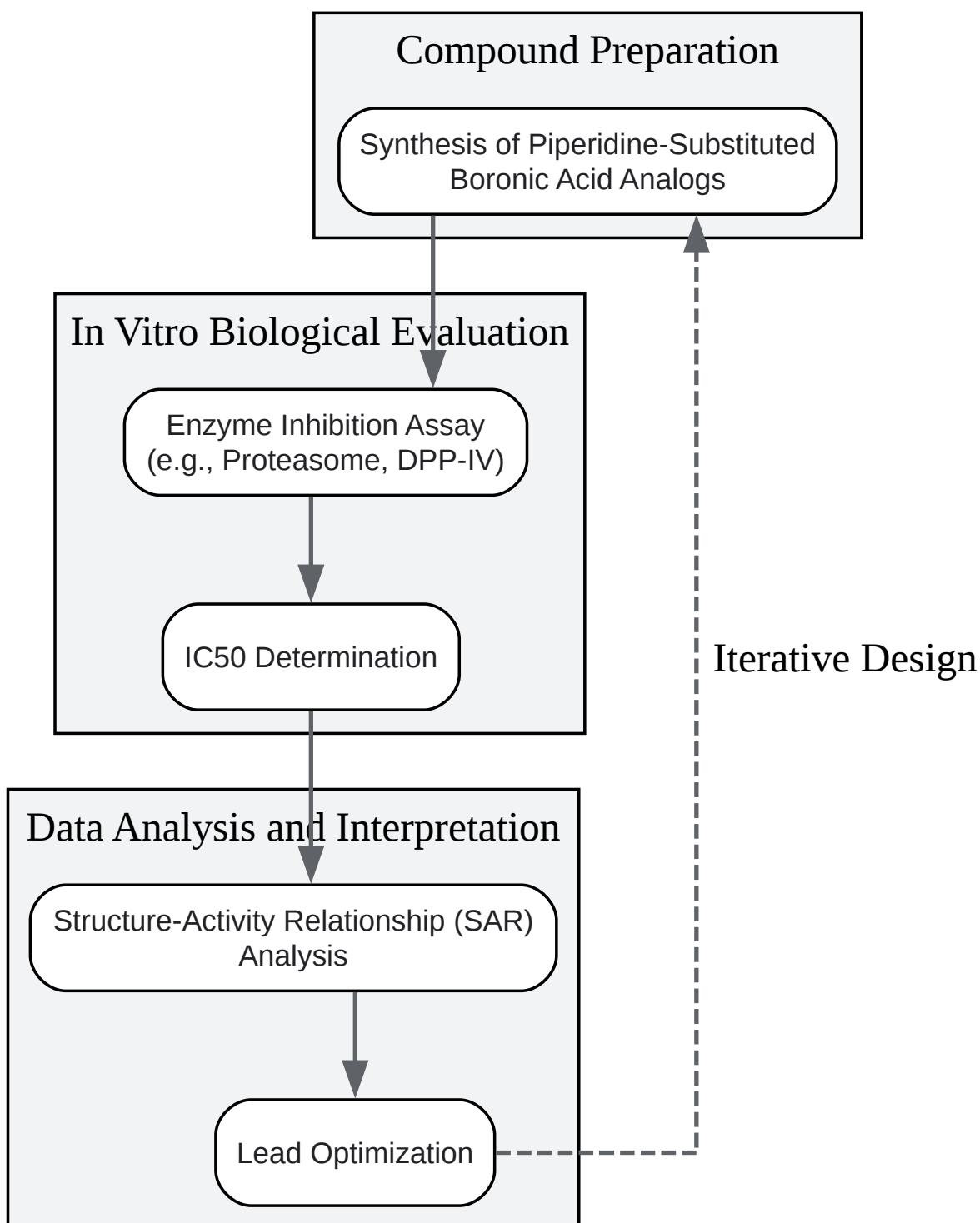
Mandatory Visualization

The following diagrams illustrate key biological pathways and experimental workflows relevant to the study of piperidine-substituted boronic acids.



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Caption: The Ubiquitin-Proteasome Pathway and the inhibitory action of piperidine-substituted boronic acids.

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